Atomic and Molecular Properties vs. Analogs
The bromine atom in 2-(3-bromo-1H-pyrazol-1-yl)pyridine confers a unique balance of reactivity and steric profile. Compared to the 3-chloro analog, the bromine provides a more polarizable C–Br bond (bond dissociation energy for Ph-Br is 336 kJ/mol vs. Ph-Cl at 399 kJ/mol), facilitating milder and more efficient oxidative addition in Pd-catalyzed cross-coupling reactions [1]. Compared to the 3-iodo analog, the bromine reduces steric bulk (van der Waals radius: Br = 1.85 Å vs. I = 1.98 Å), which can be critical for maintaining binding affinity in congested active sites. The methyl analog lacks a halogen and thus has no cross-coupling handle. The molecular weight (224.06 g/mol) and exact halogen placement provide a specific balance of lipophilicity and synthetic utility that is not directly interchangeable with other halogenated pyrazolylpyridines.
| Evidence Dimension | Atomic Properties and Synthetic Reactivity |
|---|---|
| Target Compound Data | MW = 224.06 g/mol; C–Br bond; VdW radius = 1.85 Å |
| Comparator Or Baseline | 3-Chloro analog (MW 179.61 g/mol; C–Cl bond; VdW radius = 1.75 Å); 3-Iodo analog (MW 271.06 g/mol; C–I bond; VdW radius = 1.98 Å); 3-Methyl analog (MW 159.19 g/mol; C–C bond; VdW radius ~2.0 Å for CH3 group). Bond dissociation energies for Ph-X: Ph-Cl = 399 kJ/mol; Ph-Br = 336 kJ/mol; Ph-I = 272 kJ/mol [1]. |
| Quantified Difference | C–Br bond is 63 kJ/mol weaker than C–Cl, enhancing reactivity in Pd-catalyzed cross-couplings. VdW radius is 0.10 Å larger than Cl and 0.13 Å smaller than I. |
| Conditions | Physicochemical property data derived from standard reference tables; reactivity inferences based on established organic chemistry principles. |
Why This Matters
The specific reactivity profile of the C–Br bond in 2-(3-bromo-1H-pyrazol-1-yl)pyridine offers a practical middle ground for synthetic chemists, enabling reliable cross-coupling while minimizing the steric and stability challenges often associated with the iodo analog.
- [1] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Bond dissociation energy data for C–X bonds). View Source
